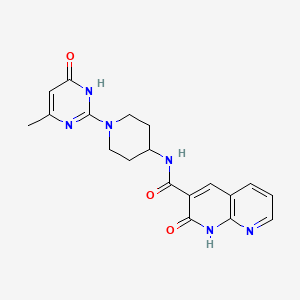

![molecular formula C23H27N3OS B2498340 4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-17-1](/img/structure/B2498340.png)

4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). The “4-tert-butyl” indicates a tert-butyl group (a central carbon atom attached to three methyl groups) is attached to the fourth carbon of the benzene ring. The “N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]” part indicates a thiadiazole ring (a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms) attached to the nitrogen of the carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide and thiadiazole rings are likely to be planar due to the conjugation of pi electrons, while the tert-butyl group would add some three-dimensionality to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzamides are solid at room temperature and somewhat polar due to the presence of the carboxamide group. The tert-butyl group would make the compound more hydrophobic .Scientific Research Applications

Antimalarial Activity

The incorporation of the tert-butyl group into heterocycles has been explored for its impact on biological activity. In this context, compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have shown potent antimalarial activity . Researchers have reported that such derivatives exhibit promising effects against malaria parasites.

Antidepressant Properties

The same class of compounds has also demonstrated antidepressant activity. The tert-butyl-substituted [1,2,4]triazino[5,6-b]indoles could potentially serve as novel antidepressant agents .

Antileishmanial Effects

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, remains a significant health concern. Interestingly, [1,2,4]triazino[5,6-b]indole derivatives, including those with tert-butyl substitution, have shown activity against Leishmania . This suggests their potential as antileishmanial agents.

DNA Intercalation and Antiviral Activity

Indolo[2,3-b]quinoxalines, another class of compounds, act as DNA intercalating agents. They exhibit antiviral and cytotoxic properties . The tert-butyl-substituted variants within this group could be further investigated for their antiviral potential.

Medicinal Chemistry and Drug Discovery

Structurally novel compounds, such as the 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives, hold promise as drug candidates. Their unique features may contribute to innovative drug design .

Enhanced Lipophilicity for Cellular Uptake

Attachment of a metabolically stable tert-butyl group to organic molecules increases their lipophilicity. This property is crucial for efficient passage through cell walls. Therefore, incorporating tert-butyl groups into compounds can enhance their cellular uptake .

Future Directions

properties

IUPAC Name |

4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3OS/c1-13-12-14(2)16(4)19(15(13)3)21-25-26-22(28-21)24-20(27)17-8-10-18(11-9-17)23(5,6)7/h8-12H,1-7H3,(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUGAWXYKVIBFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2498258.png)

![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2498266.png)

![1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2498268.png)

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide](/img/structure/B2498269.png)

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/no-structure.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide](/img/structure/B2498275.png)

![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2498278.png)

![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498279.png)

![3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2498280.png)